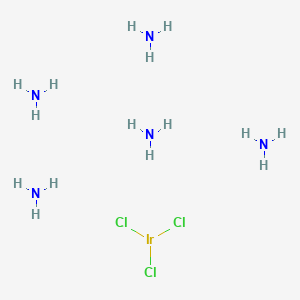

Pentaamminechloroiridium(III) chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentaamminechloroiridium(III) chloride is a useful research compound. Its molecular formula is Cl3H15IrN5 and its molecular weight is 383.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Synthesis

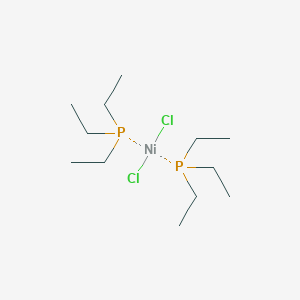

Bis(amido)cyclodiphosph(III)azanes : These compounds, including bis(1 degree-amino)cyclodistib(III)azanes, represent a class where the structural characterization of cis and trans isomers has been achieved. This area of research is significant for understanding the molecular structures and potential reactivity of azane compounds. The synthesis involves reactions that result in a mixture of cis and trans isomers, with their structures confirmed by X-ray crystallography. Such studies contribute to the foundational knowledge required for developing new materials and chemicals (Eisler & Chivers, 2006).

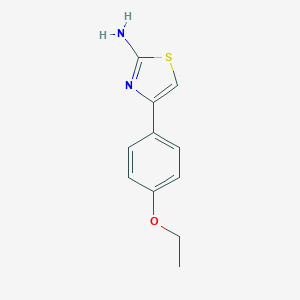

Coordination Chemistry : Azane compounds play a crucial role in the coordination chemistry of main-group elements. The review of bis(amido)cyclodiphosph(III)azanes as dinegative chelating N-donor ligands for main-group elements highlights their synthesis, structure, and potential applications. This area is particularly relevant for materials science and the development of new catalysts or functional materials (Stahl, 2000).

Potential Applications

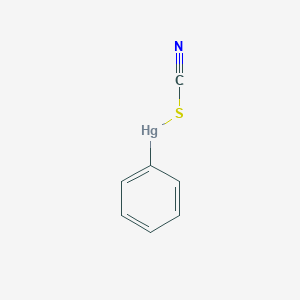

Analytical and Environmental Chemistry : The detection of new hydroxyl analogues of azaspiracids in shellfish underscores the importance of azane-related compounds in environmental monitoring and food safety. This research is crucial for understanding and mitigating the impacts of marine biotoxins on public health (James et al., 2003).

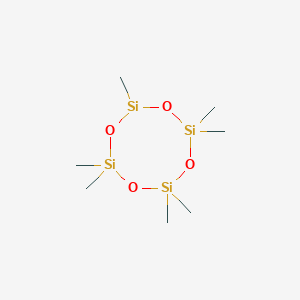

Material Science : The synthesis of azane-related compounds, such as azaspiracids, offers insights into the development of new materials with potential applications in nanoscience. The formation of nano/micro self-assembled hollow spheres through the oxidative polymerization of aniline is a notable example, demonstrating the versatility of azane compounds in material science (Venancio et al., 2006).

Reactivity and Gas Phase Chemistry : Studies on the gas phase reactivity of chlorosilanes, including trichlorosilane, highlight the complex chemistry involved in the deposition of silicon for photovoltaic applications. Understanding the gas phase mechanism is essential for optimizing chemical vapor deposition processes, which is critical for the advancement of semiconductor technology (Ravasio et al., 2013).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

azane;trichloroiridium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ir.5H3N/h3*1H;;5*1H3/q;;;+3;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGMZANLQHDDSH-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.Cl[Ir](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H15IrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15742-38-8 |

Source

|

| Record name | Pentaamminechloroiridium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.